[3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propyl]amine hydrochloride
Description
[3-(1,2,3,4-Tetrahydro-9H-carbazol-9-yl)propyl]amine hydrochloride (CAS: 23690-87-1) is a synthetic carbazole derivative featuring a propylamine side chain substituted at the 9-position of the tetrahydrocarbazole core. It is commercially available with 95% purity and has been cataloged as a building block for pharmaceutical or biochemical research . The compound’s structure combines the aromaticity and rigidity of the carbazole scaffold with the hydrophilic amine hydrochloride moiety, making it a candidate for studying receptor-binding interactions or modifying physicochemical properties in drug design.
Properties
IUPAC Name |
3-(1,2,3,4-tetrahydrocarbazol-9-yl)propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2.ClH/c16-10-5-11-17-14-8-3-1-6-12(14)13-7-2-4-9-15(13)17;/h1,3,6,8H,2,4-5,7,9-11,16H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNRYLCRWPWRDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2CCCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propyl]amine hydrochloride typically involves the following steps:
Formation of the Carbazole Core: The initial step involves the synthesis of the carbazole core, which can be achieved through cyclization reactions of appropriate precursors under acidic or basic conditions.
Alkylation: The next step involves the alkylation of the carbazole core with a suitable alkyl halide to introduce the propyl group.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propyl]amine hydrochloride can undergo oxidation reactions, typically using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where the amine group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
Chemistry: In chemistry, [3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propyl]amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural similarity to known bioactive molecules makes it a candidate for drug development, particularly in the treatment of neurological disorders.
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of [3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propyl]amine hydrochloride involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or ion channels, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of tetrahydrocarbazole derivatives, which are often modified at the 9-position to explore structure-activity relationships (SAR). Below is a systematic comparison with structurally related analogs based on side-chain variations, substituents, and functional groups.
Carbazole Derivatives with Alkylamine Side Chains
describes carbazole-based amides (e.g., compounds 5a–5l) with alkylamine chains of varying lengths (butyl, pentyl, hexyl) and substituents on the carbazole ring (methyl, methoxyphenyl). Key differences include:
- Chain Length : The target compound’s propylamine chain is shorter than the butyl/pentyl/hexyl chains in derivatives. Shorter chains may reduce steric hindrance and alter solubility .
- Substituents : The target compound lacks ring substituents, whereas derivatives include 1-methyl or 1-(4-methoxyphenyl) groups, which could influence electronic properties and binding affinity .
Table 1: Comparison with Alkylamine Carbazole Derivatives
Tetrahydrocarbazole Derivatives with Aromatic/Acetamide Linkages
discloses tetrahydrocarbazole derivatives (e.g., N-{3-[(6-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide) featuring acetamide groups linked via a carbonyl bridge. Key distinctions include:
- Linkage Type: The target compound’s direct propylamine linkage contrasts with the carbonyl-acetamide bridge in compounds.
- Substituents : derivatives include halogen (Cl, F) or methyl groups at the 6-position of the carbazole, which could modulate electronic properties and metabolic stability .
Table 2: Comparison with Acetamide-Linked Carbazoles
Piperazine and Heterocyclic Analogs
highlights piperazine derivatives (e.g., HBK14–HBK19) with phenoxy-alkyl side chains and methoxyphenyl groups.
- Core Structure : Piperazine vs. carbazole. The carbazole’s planar aromatic system may enhance π-π stacking interactions compared to piperazine’s flexibility .
- Side Chains: HBK16–HBK19 feature phenoxypropyl chains with methyl or chloro substituents, which could influence lipophilicity and target selectivity .
Implications for Drug Design
- Amine vs.
- Substituent Effects : Halogen or methoxy groups (as in and ) could enhance binding affinity but may introduce metabolic liabilities .
Biological Activity
[3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propyl]amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanism of action, pharmacological properties, and relevant research findings.
The primary target of this compound is butyrylcholinesterase (BChE) . The compound acts as an inhibitor of BChE, which plays a crucial role in cholinergic neurotransmission. By inhibiting BChE activity, the compound may enhance cholinergic signaling pathways, potentially leading to neuroprotective effects against neurodegenerative conditions.
Biochemical Pathways
The inhibition of BChE by this compound affects several biochemical pathways related to neurotransmission. This modulation may contribute to its neuroprotective properties, particularly in models of neurodegeneration where cholinergic dysfunction is evident.
Pharmacokinetics and Drug-Likeness
The compound adheres to Lipinski's Rule of Five , indicating favorable pharmacokinetic properties such as good absorption and permeability. Its molecular structure suggests a balance between hydrophilicity and lipophilicity, enhancing its potential as a therapeutic agent.
Biological Activity
Recent studies have evaluated the biological activity of this compound in various contexts:
- Neuroprotective Effects : Research has shown that this compound exhibits neuroprotective properties in neuronal cell models. For instance, it was effective in protecting HT22 cells from glutamate-induced toxicity at low concentrations (around 3 µM), likely through antioxidative mechanisms .
- Antimicrobial Activity : While primarily studied for its neuroprotective effects, related carbazole compounds have demonstrated antimicrobial activities against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The zones of inhibition for similar compounds were reported between 11.1 mm to 26.08 mm at concentrations of 50 µg/mL .
- Inhibition of STAT3 Activation : Some derivatives have been shown to inhibit the activation of the STAT3 pathway by significant percentages (50%-95% inhibition at 50 µM), suggesting potential applications in cancer therapy .
Case Studies and Research Findings
Comparison with Related Compounds
Comparative studies highlight the unique properties of this compound relative to other alkyl derivatives:
| Compound | Structure | Key Activity |
|---|---|---|
| [3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]amine hydrochloride | Ethyl group | Moderate neuroprotective activity |
| [3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)butyl]amine hydrochloride | Butyl group | Enhanced hydrophobic interactions |
| [3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)methyl]amine hydrochloride | Methyl group | Lower biological activity compared to propyl variant |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
